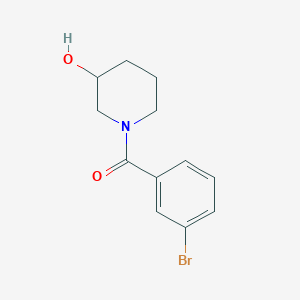
(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone, also known as JNJ-42165279, is a small molecule inhibitor that has been developed as a potential treatment for various neurological disorders. It is a highly selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is predominantly expressed in the striatum of the brain.
作用機序
(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone is a highly selective inhibitor of the PDE10A enzyme, which regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone increases the levels of cAMP and cGMP, which in turn modulate the activity of dopaminergic and glutamatergic neurotransmitter systems in the brain. This modulation leads to the observed improvements in motor function, cognition, and other behavioral outcomes.
Biochemical and Physiological Effects:
(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects in preclinical models. It increases the levels of cAMP and cGMP in the striatum, which leads to increased dopamine and glutamate release. This modulation of neurotransmitter systems is thought to underlie the observed improvements in motor function and cognition. In addition, (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to reduce hyperactivity in animal models of schizophrenia and improve pain sensitivity in animal models of neuropathic pain.
実験室実験の利点と制限
One of the main advantages of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone is its high selectivity for the PDE10A enzyme. This makes it a valuable tool for studying the role of PDE10A in various neurological disorders. However, one limitation of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone is its relatively short half-life, which may limit its effectiveness in clinical settings. In addition, further studies are needed to fully understand the potential side effects of long-term use of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone.
将来の方向性
There are several potential future directions for research on (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone. One area of interest is the potential therapeutic benefits of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone in the treatment of addiction. Preclinical studies have shown that (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone can reduce drug-seeking behavior in animal models of addiction. Another area of interest is the potential use of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone as a cognitive enhancer in healthy individuals. Finally, further studies are needed to fully understand the potential therapeutic benefits of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone in various neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.
合成法
The synthesis of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 3-bromophenylboronic acid with 3-hydroxypiperidine in the presence of a palladium catalyst to form the desired product. The final compound is obtained after several purification steps, including column chromatography and recrystallization.
科学的研究の応用
(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone has been extensively studied in preclinical models of various neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. It has been shown to improve motor function, reduce hyperactivity, and enhance cognition in animal models of these disorders. In addition, (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to have potential therapeutic benefits in the treatment of addiction and pain.
特性
IUPAC Name |
(3-bromophenyl)-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-4-1-3-9(7-10)12(16)14-6-2-5-11(15)8-14/h1,3-4,7,11,15H,2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMWJEIQMRTLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

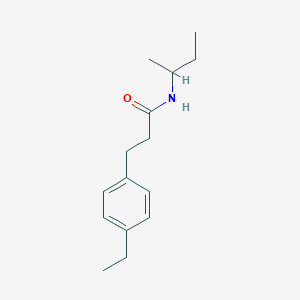
![(2,5-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514928.png)
![[4-(Dimethylamino)phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514934.png)
![(2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514936.png)
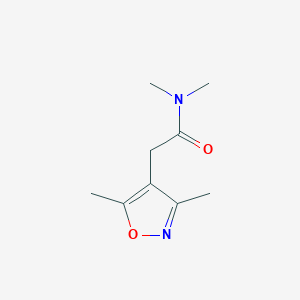
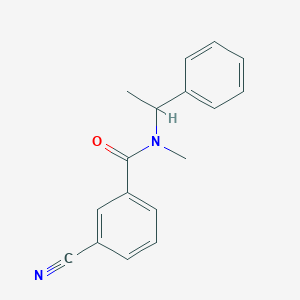
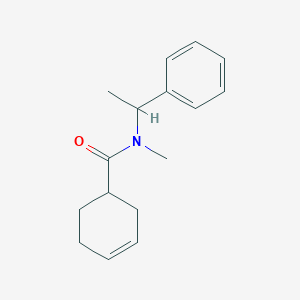
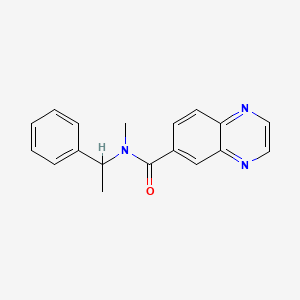
![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514987.png)
![(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514995.png)
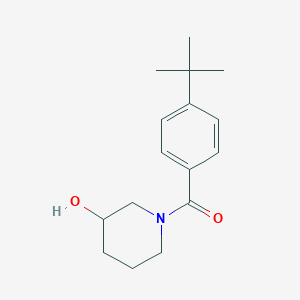
![3-[(5-Chlorothiophen-2-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515002.png)
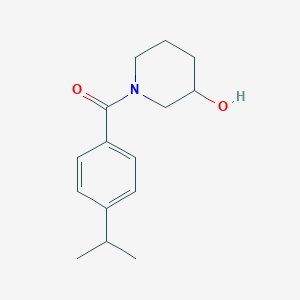
![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)